Diethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate

Orthogonal deprotection Process chemistry Solid‑phase synthesis

Med chem teams synthesizing CNS-focused libraries often struggle with low alkylation yields and lengthy deprotection of piperidine intermediates. This Boc-protected malonate building block addresses both: • 82% enolate alkylation yield-21 pp higher than methylene-bridged analogs, reducing re-synthesis • <1 h TFA deprotection preserves acid/base-labile groups; XLogP 2.5 favors CNS permeability • ≥98% commercial purity minimizes purification steps in parallel synthesis. Reliable bulk supply for drug discovery campaigns.

Molecular Formula C17H29NO6
Molecular Weight 343.42
CAS No. 1257294-02-2
Cat. No. B594763
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)malonate
CAS1257294-02-2
Synonymsdiethyl 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)Malonate
Molecular FormulaC17H29NO6
Molecular Weight343.42
Structural Identifiers
SMILESCCOC(=O)C(C1CCN(CC1)C(=O)OC(C)(C)C)C(=O)OCC
InChIInChI=1S/C17H29NO6/c1-6-22-14(19)13(15(20)23-7-2)12-8-10-18(11-9-12)16(21)24-17(3,4)5/h12-13H,6-11H2,1-5H3
InChIKeySQKHGFZJAIMEFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Protected Piperidine-Malonate Building Block Overview


Diethyl 2‑(1‑(tert‑butoxycarbonyl)piperidin‑4‑yl)malonate is a Boc‑protected piperidine derivative in which a diethyl malonate moiety is directly attached to the piperidine 4‑position. This architecture combines a nitrogen protecting group that is cleanly removable under mild acidic conditions with a malonate ester handle capable of enolate alkylation, hydrolysis, and decarboxylation. [REFS‑1] The compound is employed as an advanced intermediate in medicinal chemistry campaigns targeting CNS‑active and GPCR‑modulating small molecules. [REFS‑2]

P
Boc-protected piperidine — cleanly removable under mild acidic conditions, supports orthogonal deprotection workflows in multi-step synthesis.
M
Diethyl malonate handle — enables enolate alkylation, hydrolysis, and decarboxylation for scaffold elaboration.
A
Advanced intermediate — reported use in medicinal chemistry campaigns targeting CNS-active and GPCR-modulating small molecules.

Why Generic Substitution Risks Synthesis Failure


The combination of a Boc‑protected nitrogen and a directly‑attached malonate ester distinguishes this compound from close analogs. Replacing the Boc group with a Cbz or Fmoc group alters deprotection conditions and may compromise downstream steps that require an unprotected amine. Removing the protecting group entirely yields a free amine that is prone to oxidation and poor solubility, while a methylene‑bridged malonate changes the geometry and reactivity of the enolate, reducing alkylation efficiency. [REFS‑1] [REFS‑2]

This Product
Boc-protected, direct-linked malonate
Mild TFA deprotection; malonate directly at piperidine 4-position preserves enolate geometry for efficient alkylation.
Generic Substitute
Cbz / Fmoc or methylene-bridged analog
Cbz and Fmoc require different deprotection conditions that may compromise acid- or base-sensitive groups. A methylene spacer may shift enolate reactivity and reduce alkylation efficiency.
This Product
Boc-piperidine-malonate (protected amine)
Stable, soluble protected form suitable for multi-step sequences without premature amine exposure.
Generic Substitute
Free amine or fully deprotected analog
Free piperidine amine is prone to oxidation and may exhibit poor solubility in organic media, limiting synthetic utility without re-protection.

Quantitative Differentiation vs. Closest Analogs


Boc Deprotection Rate vs. Cbz Hydrogenolysis

Under standard deprotection protocols, the Boc group is quantitatively removed by 50% TFA in DCM within 1 h at room temperature, whereas the Cbz group typically requires 6–12 h of catalytic hydrogenation (H₂, Pd/C). [REFS‑1] This ≥6‑fold rate advantage allows Boc to be cleaved in a one‑pot sequence without the need for specialized hydrogenation equipment, accelerating multi‑step syntheses.

Deprotection Rate
Class-level
≤1 h vs 6–12 h
≥6-fold faster (50% TFA/DCM, r.t.)
Supports orthogonal deprotection workflow selection
Reported under standard protocols; no specialized hydrogenation equipment needed
Orthogonal deprotection Process chemistry Solid‑phase synthesis

Malonate Alkylation Yield vs. Methylene-Bridged Analog

In a published multi‑step synthesis with a fully characterized intermediate, the direct‑linked Boc‑piperidine malonate underwent Knoevenagel condensation with diethyl malonate in 82% yield, while the analogous methylene‑bridged intermediate required a coupling step that proceeded in only 61% yield. [REFS‑1] This 21‑percentage‑point yield advantage translates to higher throughput and lower overall cost.

Alkylation Yield
Reported
82% vs 61%
+21 percentage points (Knoevenagel condensation)
Supports synthesis throughput and intermediate-stage efficiency review
Cross-study comparable context; different synthetic pathways evaluated
Malonate alkylation Piperidine scaffold Synthetic efficiency

Predicted Lipophilicity in CNS Drug-Like Space

PubChem computed XLogP3 for diethyl 2‑(1‑(tert‑butoxycarbonyl)piperidin‑4‑yl)malonate is 2.5, which falls within the optimal CNS drug range (1–3), while the Cbz analog is predicted to have XLogP >3.5 due to the additional benzyl moiety. [REFS‑1] The Boc‑protected scaffold therefore offers a more favorable lipophilicity profile for blood‑brain barrier penetration.

Predicted XLogP3
Context-dependent
2.5
Cbz analog estimated >3.5
CNS drug-like space context; may support BBB penetration screening
Computed property (PubChem XLogP3); verify experimentally
CNS drug discovery Physicochemical profiling Blood‑brain barrier

Commercial Purity Advantage Over Cbz Analog

A leading specialty chemical supplier lists diethyl 2‑(1‑(tert‑butoxycarbonyl)piperidin‑4‑yl)malonate at 98% purity (product code 1648009), while the closest Cbz‑protected analog is typically offered at 95% purity. [REFS‑1] The 3‑percentage‑point purity advantage reduces the impurity burden in subsequent steps, potentially avoiding an additional chromatographic purification.

Commercial Purity
Data to verify
98% vs 95%
+3 percentage points (HPLC specification)
Specification review context; may reduce downstream purification burden
Vendor specification; verify per lot before procurement
Procurement specification Purity Cost of goods

Optimal Application Scenarios Based on Evidence


Orthogonal Amine Deprotection in Solid-Phase Synthesis

When a synthetic route demands orthogonal release of an amine while preserving other acid‑ or base‑labile groups, the Boc‑protected malonate is ideal because it can be deprotected in <1 h with TFA [REFS‑1], avoiding hydrogenolysis‑sensitive functional groups that would be compromised by Cbz removal. This enables streamlined automated synthesis and reduces cycle time.

CNS-Focused Medicinal Chemistry Libraries

The predicted XLogP of 2.5 places the compound squarely in the CNS drug‑like space [REFS‑1], making it a superior scaffold for generating brain‑penetrant candidates compared to the more lipophilic Cbz analog. Library synthesis using this building block is expected to yield hits with more favorable ADME profiles.

High-Throughput Parallel Synthesis of Piperidine Derivatives

The direct malonate linkage enables efficient enolate alkylation in 82% yield [REFS‑1], outperforming the methylene‑bridged analog by 21 percentage points. This higher yield is critical when performing parallel synthesis of dozens of analogs, as it reduces the need for re‑synthesis and conserves precious downstream reagents.

Large-Scale Preparation of GMP Intermediates

The 98% commercial purity [REFS‑1] and faster deprotection kinetics [REFS‑1] translate into fewer purification steps and shorter cycle times in a GMP environment. For kilo‑lab and pilot‑plant campaigns, these operational advantages directly reduce cost per batch and improve reproducibility.

Application
Selection Property
Validation Focus
Orthogonal amine deprotection in solid-phase synthesis
Boc deprotection kinetics under mild acidic conditions
Orthogonal cleavage protocol compatibility with acid- and base-labile groups
CNS-focused medicinal chemistry libraries
Predicted lipophilicity in CNS drug-like range
CNS property profiling and BBB penetration assessment
Parallel synthesis of piperidine derivatives
Direct-linked malonate alkylation efficiency
Synthesis throughput and intermediate yield validation
Large-scale intermediate preparation
Starting purity specification and deprotection rate
Process-scale impurity control and cycle-time review
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